N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1235284-23-7
VCID: VC7288050
InChI: InChI=1S/C16H21FN2O3S/c17-14-3-1-2-13(10-14)16(20)18-11-12-6-8-19(9-7-12)23(21,22)15-4-5-15/h1-3,10,12,15H,4-9,11H2,(H,18,20)
SMILES: C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)F
Molecular Formula: C16H21FN2O3S
Molecular Weight: 340.41

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide

CAS No.: 1235284-23-7

Cat. No.: VC7288050

Molecular Formula: C16H21FN2O3S

Molecular Weight: 340.41

* For research use only. Not for human or veterinary use.

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide - 1235284-23-7

Specification

CAS No. 1235284-23-7
Molecular Formula C16H21FN2O3S
Molecular Weight 340.41
IUPAC Name N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-fluorobenzamide
Standard InChI InChI=1S/C16H21FN2O3S/c17-14-3-1-2-13(10-14)16(20)18-11-12-6-8-19(9-7-12)23(21,22)15-4-5-15/h1-3,10,12,15H,4-9,11H2,(H,18,20)
Standard InChI Key FVFLELWWDAUJEY-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)F

Introduction

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide is an organic compound belonging to the sulfonamide derivatives class. This compound is characterized by a piperidine ring substituted with a cyclopropylsulfonyl group and a fluorobenzamide moiety. Sulfonamides are widely recognized for their diverse biological activities, including antibacterial, diuretic, and receptor modulation properties, which make them valuable in pharmaceutical research.

Structural Features

The molecular structure of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide is defined by the following components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocyclic ring that serves as the core scaffold.

  • Cyclopropylsulfonyl Group: A functional group that enhances the compound's pharmacological profile by contributing to its lipophilicity and interaction with biological targets.

  • Fluorobenzamide Moiety: A fluorinated aromatic group that can influence the compound's electronic properties and binding affinity to receptors.

Table 1: Key Structural Components

ComponentDescription
Piperidine RingNitrogen-containing heterocyclic backbone
Cyclopropylsulfonyl GroupLipophilic substituent influencing activity
Fluorobenzamide MoietyAromatic group with electron-withdrawing fluorine

Synthesis Pathway

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Core: The piperidine ring is synthesized or modified to introduce functional groups.

  • Attachment of Cyclopropylsulfonyl Group: This step involves sulfonation reactions under controlled conditions.

  • Incorporation of Fluorobenzamide Moiety: The final step adds the fluorinated aromatic component through amide bond formation.

Table 2: Synthesis Parameters

StepReaction TypeConditions
Piperidine FormationCyclizationSolvent: Toluene, Temp: 80°C
SulfonationElectrophilic substitutionCatalyst: Pyridine, Temp: 60°C
Amide Bond FormationCondensationSolvent: DMF, Temp: 100°C

Pharmacological Potential

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide exhibits potential therapeutic applications due to its structural features:

  • Receptor Modulation: The compound may act as a modulator for specific receptors, such as orexin or other neurotransmitter systems, based on its piperidine and sulfonamide components.

  • Antimicrobial Activity: As a sulfonamide derivative, it could inhibit bacterial enzymes involved in folate synthesis pathways.

  • Anti-inflammatory Properties: The cyclopropylsulfonyl group suggests possible interactions with inflammatory mediators.

Table 3: Potential Applications

ApplicationMechanism of Action
AntimicrobialInhibition of bacterial folate synthesis
Receptor ModulationInteraction with neurotransmitter pathways
Anti-inflammatoryModulation of inflammatory mediators

Analytical Characterization

Analytical techniques are employed to confirm the structure and purity:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups via characteristic absorption bands .

Table 5: Analytical Data

TechniqueKey Findings
NMRChemical shifts for piperidine and benzamide
MSMolecular ion peak confirming molecular weight
IRPeaks for C=O (amide) and S=O (sulfonamide)

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